2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC1300079
Molecular Formula: C19H14ClN3O
Molecular Weight: 335.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClN3O |
|---|---|
| Molecular Weight | 335.8 g/mol |
| IUPAC Name | 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C19H14ClN3O/c1-24-15-8-4-13(5-9-15)18-10-16(17(11-21)19(22)23-18)12-2-6-14(20)7-3-12/h2-10H,1H3,(H2,22,23) |
| Standard InChI Key | LYYFCTAEJVPSIF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N |
Introduction
Structural Features and Chemical Properties
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile belongs to the pyridine family of heterocyclic compounds. This molecule features a complex structure characterized by a pyridine ring substituted with an amino group at the 2-position, a carbonitrile group at the 3-position, a chlorophenyl group at the 4-position, and a methoxyphenyl group at the 6-position. This unique arrangement of substituents influences its chemical reactivity and biological activities.
The compound exhibits the following fundamental chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄ClN₃O |
| Molecular Weight | 335.8 g/mol |
| Physical Appearance | Crystalline solid |
| IUPAC Name | 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C19H14ClN3O/c1-24-15-8-4-13(5-9-15)18-10-16(17(11-21)19(22)23-18)12-2-6-14(20)7-3-12/h2-10H,1H3,(H2,22,23) |
| Standard InChIKey | LYYFCTAEJVPSIF-UHFFFAOYSA-N |
The compound's structural features, particularly the amino and nitrile groups, create potential hydrogen bonding sites, while the methoxy and chloro substituents influence its lipophilicity and electron distribution. These characteristics collectively determine its solubility, stability, and interaction with biological targets.
Synthesis Methodologies
Several synthetic routes have been developed for preparing 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile and related pyridine-3-carbonitrile derivatives. These methods typically involve multi-component reactions or sequential transformations.
One-Pot Multicomponent Synthesis
The most efficient route involves a one-pot multicomponent reaction using 4-chlorobenzaldehyde, 4-methoxyacetophenone, malononitrile, and ammonium acetate . This approach generally proceeds via the formation of a chalcone intermediate followed by Michael addition and cyclization:
-
Aldol condensation between 4-methoxyacetophenone and 4-chlorobenzaldehyde forms a chalcone
-
Michael addition of malononitrile to the chalcone intermediate
-
Cyclization with ammonium acetate to form the pyridine ring
-
Aromatization to yield the final product
This strategy is particularly advantageous due to its high atom economy, operational simplicity, and reduced waste generation.
Catalyst-Mediated Synthesis
Various catalysts have been employed to enhance the efficiency of these reactions:
The K₂CO₃-catalyzed method has gained particular attention as a green synthetic approach, offering shorter reaction times and avoiding harmful reagents .
Green Chemistry Approaches
Recent developments have focused on environmentally friendly synthesis methods, including:
-
Room temperature reactions in aqueous media
-
Solvent-free conditions
-
Recyclable catalysts
-
Microwave-assisted synthesis
These approaches align with the principles of sustainable chemistry and offer advantages such as reduced energy consumption, minimized waste generation, and safer operating conditions.
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile.
Infrared Spectroscopy
The IR spectrum typically displays characteristic absorption bands that serve as diagnostic markers:
-
3300-3400 cm⁻¹: NH₂ stretching vibrations
-
2210-2220 cm⁻¹: C≡N stretching
-
1649-1655 cm⁻¹: C=C and C=N stretching of the pyridine ring
-
1250-1260 cm⁻¹: C-O-C stretching of the methoxy group
-
750-800 cm⁻¹: C-Cl stretching vibrations
These spectral features provide valuable information about the functional groups present in the molecule .
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy offers detailed insights into the structural arrangement:
¹H NMR Spectroscopy
Based on similar compounds, the ¹H NMR spectrum in DMSO-d₆ would typically show:
-
δ 6.6-7.0 ppm: A singlet for the amino protons (2H, NH₂, exchangeable with D₂O)
-
δ 3.8-3.9 ppm: A singlet for the methoxy protons (3H, OCH₃)
-
δ 7.0-8.2 ppm: Complex multiplets for the aromatic protons (9H)
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would exhibit signals for:
-
δ 55-56 ppm: Methoxy carbon
-
δ 115-117 ppm: Carbonitrile carbon
-
δ 86-90 ppm: C-3 of the pyridine ring bearing the nitrile group
-
δ 160-165 ppm: C-2 of the pyridine ring bearing the amino group
-
δ 120-140 ppm: Various aromatic carbons
-
δ 150-160 ppm: Quaternary aromatic carbons bearing substituents
These spectral patterns are consistent with those observed in related pyridine-3-carbonitrile derivatives .
Mass Spectrometry
Mass spectrometric analysis typically reveals:
-
Molecular ion peak at m/z 335 [M]⁺, corresponding to the molecular formula C₁₉H₁₄ClN₃O
-
Fragmentation patterns including loss of Cl (m/z 300), CN (m/z 309), and other characteristic fragmentations
Biological Activity and Structure-Activity Relationships
Compounds structurally similar to 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile have demonstrated diverse biological activities, suggesting significant pharmacological potential.
Anticancer Properties
Pyridine-3-carbonitrile derivatives have shown promising anticancer activity against various cancer cell lines. Structure-activity relationship studies have revealed that:
-
The nitrile substituent at position 3 on the pyridine ring is essential for activity and serves as a basic pharmacophore
-
The amino group at position 2 contributes to hydrogen bonding interactions with potential biological targets
-
The chloro and methoxy substituents on the benzene rings enhance activity through modulation of lipophilicity and electronic properties
These findings suggest that 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile, which combines all these structural features, could exhibit significant anticancer potential.
Enzyme Inhibition Activity
Pyridine-3-carbonitrile derivatives have demonstrated potential as enzyme inhibitors or receptor antagonists in various studies. The specific arrangement of substituents in 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile may facilitate interactions with specific biological targets, leading to significant pharmacological effects.
Structure-Activity Relationship Analysis
A detailed structure-activity analysis of pyridine-3-carbonitrile derivatives has identified critical structural features that influence biological activity:
The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups in 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile creates an electronic balance that may optimize its interaction with biological targets .
Molecular Docking and Computational Studies
Computational approaches provide valuable insights into the potential interactions of 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile with biological targets.
Docking Studies
Molecular docking studies with similar compounds have revealed potential binding modes with various therapeutic targets. For instance, related pyridine-3-carbonitrile derivatives have shown interactions with:
-
Enzyme active sites through hydrogen bonding involving the amino and nitrile groups
-
Hydrophobic pockets accommodating the aromatic rings
-
Specific interactions mediated by the chloro and methoxy substituents
These findings suggest that 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile may interact with similar targets, providing a rational basis for its potential therapeutic applications.
QSAR Analysis
Quantitative structure-activity relationship (QSAR) studies of pyridine-3-carbonitrile derivatives have identified physicochemical parameters that correlate with biological activity:
-
Lipophilicity (logP)
-
Electronic parameters (Hammett constants)
-
Steric parameters (molar refractivity)
-
Topological indices
These parameters provide valuable guidance for the rational design of optimized analogues with enhanced activity profiles.
Future Research Directions
Advanced Synthetic Methodologies
Future research could focus on developing more efficient and sustainable synthetic routes:
-
Continuous flow chemistry approaches for scalable production
-
Catalyst immobilization for recyclable systems
-
Biocatalytic methods for stereoselective transformations
-
Photocatalytic or electrochemical approaches for green synthesis
These advanced methodologies would address challenges related to scalability, sustainability, and cost-effectiveness.
Comprehensive Biological Evaluation
A systematic biological evaluation of 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile would provide valuable insights into its therapeutic potential:
-
In vitro screening against diverse disease targets
-
Mechanistic studies to elucidate modes of action
-
In vivo efficacy and toxicity studies in appropriate models
-
ADME (absorption, distribution, metabolism, excretion) profiling
Such comprehensive evaluation would establish the compound's potential for further development as a therapeutic agent.
Structure-Based Drug Design
Integration of computational approaches with experimental studies would facilitate rational drug design:
-
Crystal structure determination of the compound bound to target proteins
-
Fragment-based drug discovery approaches using the pyridine-3-carbonitrile core
-
Hybrid molecule development combining the compound with other bioactive scaffolds
These approaches would maximize the therapeutic potential of this promising scaffold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume